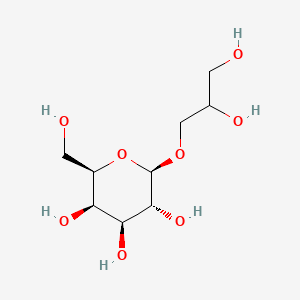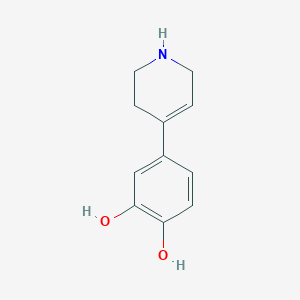
フェルビナクエチル
概要
説明
Felbinac ethyl, also known as Felbinac or ethyl 2-(2-phenylethyl)nicotinate, is an organic compound belonging to the family of nicotinates. It is a white, crystalline solid with a melting point of 109 °C and a boiling point of 318 °C. This compound is used in a wide range of applications, including as an anesthetic, an anti-inflammatory agent, and a topical analgesic.
科学的研究の応用
経皮パッチ設計
フェルビナクエチルは、新規経皮パッチの設計に使用されてきました。本研究の目的は、市販の製品SELTOUCH®よりも皮膚透過量が大幅に高いパッチを作成することでした。 これは、イオンペアと化学的増強剤の戦略を使用することで実現し、SELTOUCH®の大きな適用面積の欠点を克服しました 。 研究の結果、FEL-TEA(フェルビナク-トリエチルアミン)は、イソプロピルパルミテート(IPP)溶液および経皮パッチの両方において、最も可能性のある候補であることがわかりました .
レオロジーおよび機械的分析
フェルビナクエチルは、軟膏のレオロジーおよび機械的分析に使用されてきました。ある研究では、これらの分析を使用してフェルビナク軟膏製品の設計を調査しました。 この研究では、部分的に中和されたポリアクリレート(NP800)、ジヒドロキシアルミニウムアミノアセテート(DAAA)、およびフェルビナクの3つの独立変数を組み込みました 。 研究の結果、NP-800とDAAAの濃度を増加させると、複素弾性率(G*)値が増加し、これは剥離強度と反比例することがわかりました .
ゲル製剤における局所適用
フェルビナクエチルは、局所適用用のゲルの調製に使用されてきました。 ある研究では、l-メントールとフェルビナク固体ナノ粒子(FEL-NPゲル)を含む製剤(ゲル)を局所適用用に調製し、調製したFEL-NPゲルの局所および全身吸収を調べました .
作用機序
Target of Action
Felbinac ethyl primarily targets Cathepsin L1 . Cathepsin L1 is a protein that plays a crucial role in various physiological processes, including protein degradation and antigen processing .
Mode of Action
As a nonsteroidal anti-inflammatory drug (nsaid), it is believed to work by inhibiting the production of prostaglandins, which are chemicals that cause inflammation and pain .
Biochemical Pathways
As an nsaid, it likely affects the cyclooxygenase (cox) pathway, which is responsible for the production of prostaglandins .
Pharmacokinetics
A study on felbinac trometamol, a related compound, showed that the time to maximum plasma concentration was obtained at 05 h, corresponding to the end of the infusion . The maximum plasma concentration and area under the curve increased in a dose-dependent manner for Felbinac and its metabolite, showing linear pharmacokinetic characteristics at single and multiple doses .
Result of Action
Felbinac ethyl is used to treat muscle inflammation and arthritis . It is an active metabolite of fenbufen , and it has been used to treat immediate postoperative pain
Safety and Hazards
Felbinac trometamol, an anti-inflammatory and analgesic drug, has been used to treat immediate postoperative pain . It was well tolerated in a study that evaluated the safety, tolerability, and pharmacokinetics of single or multiple intravenous infusions of felbinac trometamol in healthy Chinese volunteers .
生化学分析
Biochemical Properties
Felbinac ethyl plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is cyclooxygenase, which is involved in the biosynthesis of prostaglandins. By inhibiting cyclooxygenase, Felbinac ethyl reduces the production of prostaglandins, which are responsible for causing pain and inflammation . Additionally, Felbinac ethyl may interact with other proteins and receptors involved in the inflammatory response, further contributing to its anti-inflammatory effects.
Cellular Effects
Felbinac ethyl exerts its effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Felbinac ethyl can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the inflammatory response . By inhibiting NF-κB, Felbinac ethyl reduces the expression of pro-inflammatory genes, thereby decreasing inflammation. Additionally, Felbinac ethyl may affect cellular metabolism by altering the production of reactive oxygen species and other metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of Felbinac ethyl involves several key interactions at the molecular level. Felbinac ethyl binds to the active site of cyclooxygenase enzymes, thereby inhibiting their activity and reducing the production of prostaglandins . This inhibition leads to a decrease in inflammation and pain. Furthermore, Felbinac ethyl may interact with other biomolecules, such as receptors and signaling proteins, to modulate their activity and contribute to its overall anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Felbinac ethyl can change over time. The stability and degradation of Felbinac ethyl are important factors that influence its long-term effects on cellular function. Studies have shown that Felbinac ethyl is relatively stable under normal laboratory conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to Felbinac ethyl in in vitro or in vivo studies has been associated with sustained anti-inflammatory effects, although the exact duration of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of Felbinac ethyl can vary with different dosages in animal models. At lower doses, Felbinac ethyl has been shown to effectively reduce pain and inflammation without causing significant adverse effects . At higher doses, Felbinac ethyl may cause toxic or adverse effects, such as gastrointestinal irritation and renal toxicity . It is important to determine the optimal dosage of Felbinac ethyl in animal models to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
Felbinac ethyl is involved in several metabolic pathways, including its conversion to active metabolites. The primary metabolic pathway of Felbinac ethyl involves its hydrolysis to form Felbinac, which is the active form of the drug . This conversion is catalyzed by esterases in the liver and other tissues. Felbinac ethyl may also interact with other enzymes and cofactors involved in its metabolism, affecting the overall metabolic flux and levels of metabolites.
Transport and Distribution
Felbinac ethyl is transported and distributed within cells and tissues through various mechanisms. It is absorbed through the skin when applied topically and then moves deeper into the areas where there is inflammation . Felbinac ethyl may interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The distribution of Felbinac ethyl within the body can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of Felbinac ethyl can affect its activity and function. Felbinac ethyl may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, Felbinac ethyl may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes involved in the inflammatory response. The subcellular localization of Felbinac ethyl can influence its overall efficacy and mechanism of action.
特性
IUPAC Name |
ethyl 2-(4-phenylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPJLSILDPVHCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046160 | |
| Record name | Felbinac ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14062-23-8 | |
| Record name | Ethyl [1,1′-biphenyl]-4-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14062-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Felbinac ethyl [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Felbinac ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FELBINAC ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978ZPS989U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Felbinac ethyl, and how does it work to relieve pain?
A1: Felbinac ethyl is a non-steroidal anti-inflammatory drug (NSAID) that acts as a prostaglandin synthesis inhibitor []. Prostaglandins are lipids produced at sites of tissue damage or infection that contribute to inflammation and pain sensation. Felbinac ethyl works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By reducing prostaglandin synthesis, Felbinac ethyl helps alleviate pain and inflammation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
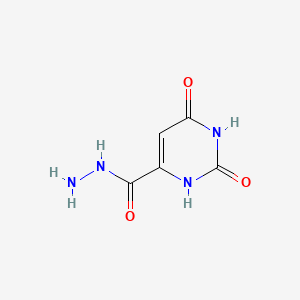
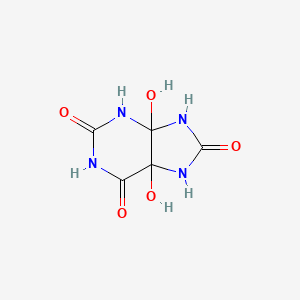
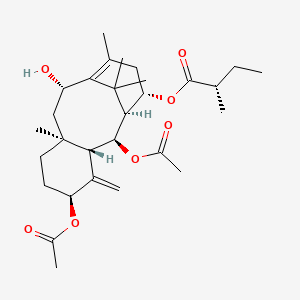
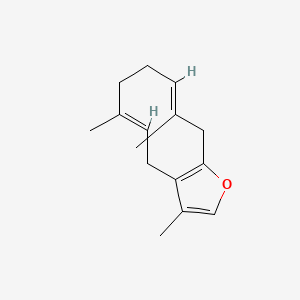
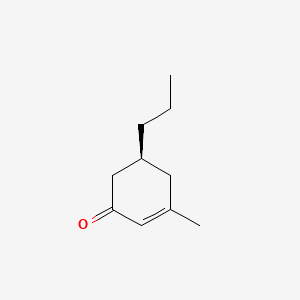


![4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide](/img/structure/B1212083.png)
![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile](/img/structure/B1212084.png)
![1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine](/img/structure/B1212085.png)
![1-[1-[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-2-methylpropyl]-4-phenylpiperazine](/img/structure/B1212086.png)
